An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Bromophenyl)-3-oxobutanamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Bromophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: N-(3-Bromophenyl)-3-oxobutanamide is a β-ketoamide of interest in medicinal chemistry and organic synthesis. Its physicochemical properties are critical determinants of its reactivity, formulation, and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes available information, draws comparisons with structurally related compounds, and outlines detailed experimental protocols for the determination of its key properties. This document is intended to serve as a foundational resource for researchers working with N-(3-Bromophenyl)-3-oxobutanamide and related N-aryl-3-oxobutanamides.
Introduction: The Significance of Physicochemical Profiling
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties, including solubility, acidity (pKa), melting and boiling points, and stability, govern a molecule's behavior from synthesis and purification to formulation and in vivo disposition. For N-(3-Bromophenyl)-3-oxobutanamide, a molecule possessing both a reactive β-dicarbonyl moiety and an aromatic amide, these characteristics are particularly influential. The bromine substituent on the phenyl ring further modulates its electronic and lipophilic character, impacting its interactions with biological targets. This guide delves into the core physicochemical attributes of N-(3-Bromophenyl)-3-oxobutanamide, providing both established data and the scientific rationale for its predicted behavior.
Chemical Identity and Core Properties
N-(3-Bromophenyl)-3-oxobutanamide is a member of the acetoacetanilide family. Its structure features a central 3-oxobutanamide core bonded to a 3-bromophenyl group via an amide linkage.
| Property | Value | Source |
| Chemical Name | N-(3-Bromophenyl)-3-oxobutanamide | N/A |
| Synonyms | 3'-Bromoacetoacetanilide | N/A |
| CAS Number | 61579-06-4 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.10 g/mol | [1] |
| Melting Point | 83 °C | [1] |
| Predicted XlogP | 2.7 | [2] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR spectra of N-(3-Bromophenyl)-3-oxobutanamide would exhibit characteristic signals for the aromatic, amide, and β-dicarbonyl moieties.
As a close proxy, the spectral data for (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide is presented, which contains the core N-(3-bromophenyl)-3-oxobutanamide framework with an additional aminomethylene group.[3] It is crucial to note that the presence of the aminomethylene group and the resulting enamine tautomer will significantly influence the chemical shifts compared to the parent compound.
¹H NMR (400 MHz, DMSO-d₆) of (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide: δ = 12.07 (s, 1H), 9.80 (br, 1H), 8.77 (br, 1H), 8.14 (dd, J=15.6 Hz, 8.8 Hz, 1H), 8.09 (s, 1H), 7.32-7.35 (m, 1H), 7.19-7.27 (m, 2H), 2.28 (s, 3H).[3]
¹³C NMR (100 MHz, DMSO-d₆) of (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide: δ = 196.1, 167.1, 161.5, 140.4, 130.7, 125.3, 121.7, 121.6, 118.2, 100.9, 26.1.[3]
Experimental Protocol: NMR Sample Preparation and Analysis
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
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Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
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Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For N-(3-Bromophenyl)-3-oxobutanamide, key vibrational bands are expected for the N-H, C=O (amide and ketone), and C-Br bonds.
The IR spectrum of the related compound, (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide, shows characteristic peaks at (Neat, cm⁻¹): 3349, 3227 (N-H stretching), 1654 (C=O stretching, likely amide I), and other signals corresponding to C=C and C-H bonds.[3]
Expected IR Absorptions for N-(3-Bromophenyl)-3-oxobutanamide:
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~3300 cm⁻¹: N-H stretching of the secondary amide.
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~1715 cm⁻¹: C=O stretching of the ketone.
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~1660 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1540 cm⁻¹: N-H bending and C-N stretching (Amide II band).
-
Aromatic C-H and C=C stretching: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
C-Br stretching: Typically in the fingerprint region below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(3-Bromophenyl)-3-oxobutanamide, the molecular ion peak [M]⁺ would be expected at m/z 255 and 257 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase:
-
[M+H]⁺: 147.2
-
[M+Na]⁺: 157.2
-
[M-H]⁻: 153.3[2]
Key Physicochemical Parameters
Boiling Point
Experimental Protocol: Boiling Point Determination (Thiele Tube Method)
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Objective: To determine the boiling point of a small sample of the compound.
-
Methodology:
-
Seal one end of a capillary tube.
-
Place a small amount of the compound into a small test tube or fusion tube.
-
Invert the sealed capillary tube and place it into the fusion tube.
-
Attach the fusion tube to a thermometer.
-
Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
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Caption: Workflow for boiling point determination.
Solubility Profile
The solubility of N-(3-Bromophenyl)-3-oxobutanamide is dictated by the interplay of its polar functional groups (amide, ketone) and its nonpolar components (bromophenyl ring, alkyl chain). It is expected to have limited solubility in water and good solubility in polar organic solvents.
Experimental Protocol: Qualitative Solubility Determination
-
Objective: To determine the solubility of the compound in a range of solvents.
-
Methodology:
-
Place approximately 10 mg of the compound into a series of small test tubes.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in portions, with vigorous shaking after each addition.
-
Observe whether the solid dissolves completely.
-
Classify the solubility as soluble, partially soluble, or insoluble.
-
For water-insoluble compounds, test solubility in 5% aq. NaOH and 5% aq. HCl to assess acidic or basic character.
-
Caption: Decision workflow for solubility testing.
Acidity (pKa)
N-(3-Bromophenyl)-3-oxobutanamide has two potentially acidic protons: the amide N-H and the α-protons of the methylene group situated between the two carbonyls. The α-protons are significantly more acidic due to the resonance stabilization of the resulting enolate. The pKa of the α-protons is expected to be in the range of 10-12, similar to other β-dicarbonyl compounds.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of the compound.
-
Methodology:
-
Calibrate a pH meter with standard buffer solutions.
-
Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture if solubility is low).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
-
Keto-Enol Tautomerism
A key feature of β-dicarbonyl compounds like N-(3-Bromophenyl)-3-oxobutanamide is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.[4][5] In nonpolar solvents, the enol form is often favored due to the stability of the intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as the solvent can engage in intermolecular hydrogen bonding.
Caption: Equilibrium between keto and enol tautomers.
Chemical Stability
The stability of N-(3-Bromophenyl)-3-oxobutanamide is an important consideration for its storage and handling. As a β-ketoamide, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the amide bond to yield 3-bromobenzenamine and acetoacetic acid (which can further decarboxylate). The compound is expected to be relatively stable under neutral conditions at room temperature.
Experimental Protocol: Preliminary Hydrolytic Stability Assessment
-
Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous conditions.
-
Methodology:
-
Prepare solutions of the compound in buffered aqueous solutions at pH 4, 7, and 9.
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection, to quantify the remaining parent compound and detect the formation of any degradation products.
-
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of N-(3-Bromophenyl)-3-oxobutanamide. While a complete set of experimentally determined data is not currently available, this guide has synthesized the existing information and provided a framework for its experimental determination based on established scientific principles and methodologies. The presented protocols for spectroscopic analysis and the determination of key physicochemical parameters offer a practical approach for researchers to fully characterize this compound. A comprehensive understanding of these properties is essential for the effective utilization of N-(3-Bromophenyl)-3-oxobutanamide in drug discovery and organic synthesis.
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